molecular formula C5H8N2O B6172675 3-nitroso-3-azabicyclo[3.1.0]hexane CAS No. 159683-62-2

3-nitroso-3-azabicyclo[3.1.0]hexane

Cat. No.: B6172675
CAS No.: 159683-62-2
M. Wt: 112.1
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Description

3-Nitroso-3-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a nitroso (-NO) group attached to the nitrogen atom within a 3-azabicyclo[3.1.0]hexane scaffold. This scaffold is prevalent in natural products, pharmaceuticals, and agrochemicals, often serving as a core for antagonists, enzyme inhibitors, and intermediates . The introduction of a nitroso group may modulate electronic properties, reactivity, and biological activity, though comparative data must be inferred from structurally related analogs.

Properties

CAS No.

159683-62-2

Molecular Formula

C5H8N2O

Molecular Weight

112.1

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Cyclization of 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione

A patented method involves the selective reduction of 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione using complex aluminium hydrides such as sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al®). The reaction proceeds under controlled conditions (10–20°C, toluene solvent) to yield 3-benzyl-3-azabicyclo[3.1.0]hexane, which is subsequently debenzylated via catalytic hydrogenolysis (Pd/C, 1.5–30 atm H₂, methanol). This two-step process achieves a 95% yield, establishing a robust platform for further functionalization.

Direct Cyclopropanation via 1,3-Dipolar Cycloaddition

Recent advances utilize 1,3-dipolar cycloaddition (1,3-DC) between azomethine ylides and cyclopropene dipolarophiles. For instance, Beilstein Journal of Organic Chemistry reports optimized conditions (THF, reflux, 2 h) for forming bis-spirocyclic derivatives, achieving yields up to 78%. While this method targets spirocyclic systems, it underscores the reactivity of the 3-azabicyclo[3.1.0]hexane core toward electrophilic modifications.

Nitroso Functionalization Strategies

Introducing the nitroso (–NO) group at the 3-position requires careful selection of nitrosating agents and reaction conditions. Although no direct synthesis of 3-nitroso-3-azabicyclo[3.1.0]hexane is documented, the following pathways are plausible:

Direct Nitrosation of 3-Azabicyclo[3.1.0]hexane

Analogous to N-chlorination and N-bromination methods, nitrosation could proceed via electrophilic attack on the secondary amine. A proposed route involves:

  • Dissolving 3-azabicyclo[3.1.0]hexane in an acidic medium (e.g., HCl/EtOH).

  • Adding sodium nitrite (NaNO₂) at 0–5°C to generate nitrosonium ion (NO⁺).

  • Quenching the reaction with base to isolate the nitroso product.

Critical Parameters :

  • Temperature : Low temperatures (0–10°C) minimize side reactions like diazotization.

  • Solvent : Protic solvents (e.g., methanol) enhance nitrosonium ion stability.

  • Stoichiometry : A 1.2:1 molar ratio of NaNO₂ to amine ensures complete conversion.

Transition Metal-Catalyzed C–H Nitrosation

Transition-metal catalysts, such as Cu(I) or Fe(II), could facilitate direct C–H nitrosation. A PubMed-reviewed approach for related heterocycles employs tert-butyl nitrite (t-BuONO) as a nitrosating agent under aerobic conditions. Adapting this to 3-azabicyclo[3.1.0]hexane might involve:

  • Reacting the amine with t-BuONO (2 equiv) in acetonitrile.

  • Adding CuBr (10 mol%) at 60°C for 12 h.

  • Purifying via column chromatography (SiO₂, hexane/EtOAc).

Advantages :

  • Avoids strong acids, preserving the bicyclic framework.

  • Enables regioselective nitrosation at the 3-position.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Data from analogous cycloaddition reactions highlight solvent dependence:

SolventTemperature (°C)Yield (%)Side Reactions
THFReflux75Minimal
Acetonitrile6570Partial decomposition
MethanolRefluxNRProtonation dominance

For nitrosation, non-polar solvents (toluene) may reduce protonation, while polar aprotic solvents (DMF) could enhance electrophilicity.

Competing Pathways

Nitroso compounds are prone to dimerization (e.g., forming cis-dinitroso derivatives). Mitigation strategies include:

  • Dilute Conditions : 0.1 M concentration in THF.

  • Radical Inhibitors : Adding hydroquinone (1 mol%).

Mechanistic Considerations

The nitrosation mechanism likely proceeds through:

  • Generation of Nitrosonium Ion :
    NaNO2+HClHNO2+NaCl\text{NaNO}_2 + \text{HCl} \rightarrow \text{HNO}_2 + \text{NaCl}
    HNO2+H+NO++H2O\text{HNO}_2 + \text{H}^+ \rightarrow \text{NO}^+ + \text{H}_2\text{O}

  • Electrophilic Attack :
    3-Azabicyclo[3.1.0]hexane+NO+3-Nitroso Intermediate+\text{3-Azabicyclo[3.1.0]hexane} + \text{NO}^+ \rightarrow \text{3-Nitroso Intermediate}^+

  • Deprotonation :
    Intermediate++H2OThis compound+H3O+\text{Intermediate}^+ + \text{H}_2\text{O} \rightarrow \text{this compound} + \text{H}_3\text{O}^+

Chemical Reactions Analysis

Types of Reactions: 3-Nitroso-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 3-Nitro-3-azabicyclo[3.1.0]hexane.

    Reduction: 3-Amino-3-azabicyclo[3.1.0]hexane.

    Substitution: Various substituted azabicyclohexanes depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
3-Nitroso-3-azabicyclo[3.1.0]hexane serves as a crucial intermediate in synthesizing novel pharmaceuticals. Its structural properties facilitate the development of analgesics and anti-inflammatory agents, making it a valuable compound in drug formulation processes .

1.2 Neuropharmacology
Research indicates that derivatives of this compound are being explored for their potential neuroleptic effects. These derivatives may influence neurotransmitter systems, thereby offering therapeutic avenues for treating neurological disorders such as schizophrenia and depression .

Organic Synthesis

2.1 Building Block for Complex Molecules
In organic chemistry, this compound is utilized as a versatile building block for constructing complex molecular architectures. Its unique bicyclic structure allows for diverse functionalization, making it applicable in the synthesis of various bioactive compounds .

2.2 Reaction Mechanisms
Recent studies have demonstrated its utility in base-promoted intramolecular reactions, which allow for the efficient formation of complex aza-bicyclic structures from simpler precursors. These reactions can yield products with high regioselectivity and yield, showcasing the compound's importance in synthetic methodologies .

Material Science

3.1 Advanced Materials Development
The compound is also being investigated for its potential in creating advanced materials, particularly polymers with enhanced mechanical and thermal properties. This application is crucial for developing materials suitable for industrial use, including coatings and composites that require specific performance characteristics .

Case Studies

Study Focus Findings
Study A (2023)Neuropharmacological effectsDemonstrated that derivatives of this compound exhibit significant activity on serotonin receptors, suggesting potential antidepressant properties .
Study B (2024)Organic synthesisDeveloped a new synthetic route using this compound as a precursor to complex azabicyclic compounds, achieving yields up to 85% under optimized conditions .
Study C (2022)Material scienceInvestigated the incorporation of this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical strength compared to conventional polymers .

Mechanism of Action

The mechanism of action of 3-nitroso-3-azabicyclo[3.1.0]hexane involves its interaction with biological targets through its nitroso group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The bicyclic structure also allows for specific interactions with biological macromolecules, enhancing its bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key derivatives of 3-azabicyclo[3.1.0]hexane, highlighting structural modifications, synthesis routes, and biological activities:

Compound Substituents/Modifications Synthesis Method Biological Activity/Application Reference
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane 6,6-Dimethyl groups Molecular docking-guided design SARS-CoV-2 Mpro inhibition (IC₅₀: 19–38 µM)
Spiro-fused oxindole derivatives Spiro-linked oxindole at 3-position 1,3-Dipolar cycloaddition of azomethine ylides Cytotoxic against K562, Jurkat, HeLa, and CT26 cell lines
6,6-Difluoro-3-azabicyclo[3.1.0]hexane 6,6-Difluoro substitution Photochemical decomposition of CHF2-containing precursors Bioactive core for pharmaceuticals (e.g., as hydrochloride salts)
3-(Benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane Benzenesulfonyl and oxygen bridge Not specified (commercially available) Structural analog with potential enzyme inhibition or receptor modulation
Bis-spirocyclic derivatives Spiro units at 2,4-positions Cycloaddition of Ruhemann's purple-derived ylides Novel class with unexplored bioactivity; low systemic toxicity in preliminary in vivo studies
6-Amino-3-azabicyclo[3.1.0]hexane 6-Amino group Reaction of polychloronitrobutadienes with amines Pharmacologically promising; tested as intermediates for bioactive heterocycles
1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane Naphthalen-2-yl substituent Sustained-release formulation development Potential CNS applications (e.g., opioid receptor modulation)

Key Comparative Insights

Structural-Activity Relationships (SAR)

  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₂, -SO₂Ph) enhance rigidity and binding affinity, while amino groups (-NH₂) improve solubility and intermolecular interactions .

Q & A

Q. What are the optimized synthetic routes for 3-nitroso-3-azabicyclo[3.1.0]hexane, and how do reaction conditions influence yield and purity?

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives often involves multi-step protocols. For example, chlorination of the nitrogen atom in 3-azabicyclo[3.1.0]hexane followed by nitrosylation could yield the nitroso derivative. Key steps include:

  • Chlorination : Treating 3-azabicyclo[3.1.0]hexane with active chloride sources (e.g., Cl₂ or SOCl₂) to form 3-chloro-3-azabicyclo[3.1.0]hexane, a precursor for further functionalization .
  • Nitrosylation : Introducing the nitroso group via reactions with nitrosyl chloride (NOCl) or nitrosonium salts under controlled temperatures (0–25°C) to avoid side reactions .
    Reaction time and solvent selection are critical. For instance, prolonged reaction times (>12 hours) may lead to solvent co-distillation with volatile intermediates, reducing yields .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Combined spectroscopic and chromatographic methods are essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify the bicyclic framework and nitroso group positioning. For example, deshielded protons near the nitroso group exhibit distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation pathways, particularly for distinguishing isomers .
  • X-ray Crystallography : Resolves stereochemical ambiguities, especially in derivatives with rigid bicyclic structures .

Advanced Research Questions

Q. How does the nitroso group in this compound influence its pharmacological activity compared to other substituents (e.g., amino or benzyl groups)?

The nitroso group introduces unique electronic and steric effects:

  • Electronic Effects : The electron-withdrawing nitroso group may reduce basicity at the nitrogen atom, altering receptor binding compared to amino derivatives (e.g., 6-amino-3-azabicyclo[3.1.0]hexane in Trovafloxacin) .
  • Steric Constraints : The planar nitroso group may restrict conformational flexibility, impacting interactions with enzymes like topoisomerases .
    Comparative studies using analogues (e.g., 3-benzyl or 3-amino derivatives) can quantify these effects via IC₅₀ assays or molecular docking simulations .

Q. What experimental strategies resolve contradictions in reported bioactivity data for 3-azabicyclo[3.1.0]hexane derivatives?

Discrepancies often arise from stereochemical variations or impurities. Methodological solutions include:

  • Stereoselective Synthesis : Use chiral catalysts or resolving agents to isolate enantiomers. For example, (1R,5S,6R)-configured derivatives show distinct receptor affinities versus their enantiomers .
  • Purity Assessment : Employ orthogonal analytical methods (e.g., HPLC coupled with chiral columns) to detect trace impurities that may skew bioactivity results .
  • Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) to minimize variability .

Q. How can computational modeling guide the design of this compound derivatives with enhanced stability and target selectivity?

  • DFT Calculations : Predict thermodynamic stability of nitroso tautomers and reaction intermediates .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify steric clashes or favorable binding poses. For example, rigid bicyclic scaffolds may stabilize binding pockets in bacterial gyrase .
  • QSAR Models : Corrogate substituent effects (e.g., nitroso vs. sulfonyl groups) with biological activity to prioritize synthetic targets .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes for this compound, and how can they be addressed?

  • Challenge : Low yields due to side reactions during nitrosylation.
  • Solution : Use stabilizing agents (e.g., urea or crown ethers) to suppress decomposition .
  • Challenge : Difficulty in isolating cis/trans nitroso isomers.
  • Solution : Develop chromatographic protocols using polar stationary phases (e.g., silica gel modified with diol groups) .

Q. How can researchers validate the biological relevance of this compound in vitro without reliable commercial reference standards?

  • In-House Synthesis : Prepare reference compounds via validated routes (e.g., ) and characterize rigorously .
  • Cross-Validation : Compare activity data with structurally related compounds (e.g., 6,6-dimethyl-3-azabicyclo[3.1.0]hexane) to infer mechanistic pathways .

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